molecular formula C8H12N2O2 B1610164 2,4-Dimethoxy-5,6-dimethylpyrimidine CAS No. 120129-83-1

2,4-Dimethoxy-5,6-dimethylpyrimidine

Cat. No.: B1610164
CAS No.: 120129-83-1
M. Wt: 168.19 g/mol
InChI Key: CPPMMDQPZLYGHU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5,6-dimethylpyrimidine is an organic compound with the molecular formula C8H12N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 2 and 4 positions and two methyl groups at the 5 and 6 positions on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-5,6-dimethylpyrimidine typically involves the methylation of 2,4-dihydroxypyrimidine derivatives. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium bromide. The reaction is carried out at elevated temperatures, around 150°C, to achieve high conversion and selectivity .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The use of environmentally friendly reagents and catalysts is preferred to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

2,4-Dimethoxy-5,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific derivative being studied .

Comparison with Similar Compounds

2,4-Dimethoxy-5,6-dimethylpyrimidine can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dimethoxy-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)9-8(12-4)10-7(5)11-3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPMMDQPZLYGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464013
Record name 2,4-Dimethoxy-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120129-83-1
Record name 2,4-Dimethoxy-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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